REACTION_CXSMILES
|
CN(C)[CH:3]=[C:4]([C:8]1[CH:9]=[CH:10][C:11]2[N:12]([CH:14]=[CH:15][N:16]=2)[CH:13]=1)[C:5](=O)[CH3:6].[C:18]([CH2:20][C:21]([NH2:23])=[O:22])#[N:19].C[O-].[Na+]>CN(C)C=O>[CH3:6][C:5]1[NH:23][C:21](=[O:22])[C:20]([C:18]#[N:19])=[CH:3][C:4]=1[C:8]1[CH:9]=[CH:10][C:11]2[N:12]([CH:14]=[CH:15][N:16]=2)[CH:13]=1 |f:2.3|
|
Name
|
|
Quantity
|
9.48 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
sodium methoxide
|
Quantity
|
12.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
CN(C=C(C(C)=O)C=1C=CC=2N(C1)C=CN2)C
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by distillation under reduced pressure and 500 ml of water
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
DISSOLUTION
|
Details
|
to dissolve it
|
Type
|
WASH
|
Details
|
The solution was washed with 600 ml of chloroform
|
Type
|
ADDITION
|
Details
|
Next, about 5 ml of acetic acid was added to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
Crystals precipitated
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
FILTRATION
|
Details
|
were taken by filtration
|
Type
|
WASH
|
Details
|
After the crystals were washed with water, acetonitrile
|
Type
|
DISSOLUTION
|
Details
|
ether, they were dissolved in 200 ml of a 2.5% aqueous sodium hydroxide solution
|
Type
|
ADDITION
|
Details
|
The solution was treated with activated charcoal
|
Type
|
CUSTOM
|
Details
|
Crystals precipitated
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
FILTRATION
|
Details
|
were taken by filtration
|
Type
|
WASH
|
Details
|
After the crystals were washed with water, acetonitrile
|
Type
|
CUSTOM
|
Details
|
the ether, they were recrystallized from 100 ml of N,N-dimethylformamide
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(N1)=O)C#N)C=1C=CC=2N(C1)C=CN2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |